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Compound of Interest

Compound Name: Gallic aldehyde

Cat. No.: B028275

This document provides a comprehensive overview of the physicochemical properties of Gallic
aldehyde (also known as 3,4,5-Trihydroxybenzaldehyde), a phenolic aldehyde with significant
potential in pharmaceutical and chemical research. The information compiled herein is intended
to serve as a foundational resource for professionals engaged in drug discovery, chemical
synthesis, and materials science.

General and Physicochemical Properties

Gallic aldehyde is an aromatic aldehyde, structurally characterized by a benzene ring
substituted with three hydroxyl groups and one aldehyde group.[1] This substitution pattern is
responsible for its notable antioxidant and biological activities.[2] It presents as a white to pale
yellow solid powder under standard conditions.[3][4]

Table 1: General and Physicochemical Properties of Gallic Aldehyde
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Property Value Source(s)
3,4,5-
IUPAC Name )
Trihydroxybenzaldehyde
Gallaldehyde, Pyrogallol-5-
Synonyms
carboxaldehyde
CAS Number 13677-79-7
Molecular Formula C7HeO4
Molecular Weight 154.12 g/mol
White to Pale Yellow
Appearance .
Powder/Solid
Melting Point 211-213°C
Boiling Point 355.3 °C at 760 mmHg
237.46 °C (rough estimate)
Flash Point 1829 °C
Density 1.3725 g/cm3 (rough estimate)

Vapor Pressure

1.54 x 10~> mmHg at 25 °C

| Sensitivity | Air Sensitive | |

Solubility Profile

The solubility of Gallic aldehyde is dictated by its polar hydroxyl groups and the relatively

nonpolar aromatic ring. It is readily soluble in polar organic solvents like dimethyl sulfoxide

(DMSO) and methanol. Its solubility in water is limited.

Table 2: Solubility Data for Gallic Aldehyde
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Solvent Solubility Source(s)

Soluble; 116.67 mg/mL

DMSO

(757.01 mM)
Methanol Soluble
Water Slightly soluble

| Water (Predicted) | 6.81 g/L | |

Acidity and Lipophilicity

The acidic nature of Gallic aldehyde is attributed to its phenolic hydroxyl groups. Its
lipophilicity, quantified by the partition coefficient (logP), indicates its distribution preference
between an octanol and water phase. The available data for these parameters are based on

predictive models.

Table 3: Predicted Acidity and Lipophilicity of Gallic Aldehyde

Parameter Predicted Value Source(s)
pKa (Strongest Acidic) 6.96

7.46 £ 0.23
logP 0.73 (ALOGPS)

0.78 (ChemAxon)

|| 0.6159 | |

Spectroscopic Profile

The structural features of Gallic aldehyde give rise to a distinct spectroscopic signature. While
specific experimental spectra are not widely published, its profile can be reliably predicted

based on its functional groups.
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e Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong C=0 stretching
vibration for the aldehyde group in the range of 1710-1685 cm~1, characteristic of an
aromatic aldehyde. A broad absorption band corresponding to the O-H stretching of the
phenolic groups would be anticipated around 3500-3200 cm~*. The C-H stretch of the
aldehyde group typically appears as a distinct peak between 2830-2695 cm~1.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum should feature a highly deshielded singlet for the aldehydic proton
between & 9-10 ppm. Due to the symmetrical substitution pattern, the two aromatic
protons are chemically equivalent and should appear as a singlet in the aromatic region (o
7-8 ppm). The three phenolic hydroxyl protons would likely appear as a broad singlet.

o 18C NMR: The carbonyl carbon of the aldehyde is expected to resonate significantly
downfield, around & 190-200 ppm. The spectrum would also show distinct signals for the
substituted and unsubstituted carbons of the aromatic ring.

o UV-Visible (UV-Vis) Spectroscopy: As a phenolic compound, Gallic aldehyde is expected to
absorb light strongly in the UV region. Phenolic systems exhibit T — 11* transitions, and the
exact wavelength of maximum absorbance (Amax) can be influenced by the solvent and,
notably, by the pH of the solution, which affects the ionization state of the hydroxyl groups.

Experimental Protocols

The following sections detail generalized but robust methodologies for determining key
physicochemical properties of Gallic aldehyde.

Protocol: Determination of Aqueous Solubility

This protocol describes a standard shake-flask method, a reliable technique for determining the
solubility of a compound in a given solvent.

Methodology:

o Preparation: Add an excess amount of Gallic aldehyde solid to a known volume of purified
water in a sealed glass vial.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical
shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant,
ensuring no solid particles are transferred. Further clarify the aliquot by centrifugation and/or
filtration through a 0.22 pum syringe filter.

Analysis: Dilute the clear supernatant with a suitable solvent if necessary. Determine the
concentration of Gallic aldehyde in the final solution using a validated analytical method,
such as UV-Vis spectrophotometry against a standard calibration curve or HPLC.

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured
concentration and any dilution factors.
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Caption: Workflow for determining aqueous solubility.

Protocol: UV-Visible Spectroscopic Analysis

This protocol provides a general framework for the quantitative analysis of Gallic aldehyde
using UV-Vis spectrophotometry, a common technique for phenolic compounds.

Methodology:
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Stock Solution: Accurately weigh a small amount of Gallic aldehyde and dissolve it in a
suitable solvent (e.g., methanol or DMSO) in a volumetric flask to prepare a stock solution of
known concentration.

Wavelength Scan: Dilute a portion of the stock solution and scan the UV-Vis spectrum (e.g.,
200-400 nm) to determine the wavelength of maximum absorbance (Amax).

Calibration Standards: Prepare a series of calibration standards by performing serial
dilutions of the stock solution to cover a range of concentrations.

Measurement: Measure the absorbance of each calibration standard and the blank (solvent
only) at the predetermined Amax.

Calibration Curve: Plot a graph of absorbance versus concentration for the standards.
Perform a linear regression to obtain the equation of the line and the correlation coefficient
(R?), which should be > 0.99 for a valid curve.

Sample Analysis: Measure the absorbance of the unknown sample (prepared in the same
solvent) at Amax and use the calibration curve equation to determine its concentration.
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Caption: Workflow for quantitative UV-Vis analysis.

Biological Activity and Signaling Pathways

Gallic aldehyde has demonstrated a range of biological activities, making it a compound of
interest for drug development. Notably, it exhibits anti-inflammatory, antioxidant, and antiviral
properties. Mechanistic studies have shown that Gallic aldehyde can modulate key cellular
signaling pathways involved in inflammation. It inhibits the expression and activity of matrix
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metalloproteinase-9 (MMP-9) and suppresses the phosphorylation of MAP kinases (ERK1/2,
p38, and JNK), which in turn inhibits the nuclear translocation of transcription factors like NF-kB
and AP-1.
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Caption: Gallic aldehyde's inhibitory action on inflammatory signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of
Gallic Aldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b028275#what-are-the-physicochemical-properties-of-
gallic-aldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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